molecular formula C7H3F3O3 B3114908 3,4,5-Trifluoro-2-hydroxybenzoic acid CAS No. 205533-30-8

3,4,5-Trifluoro-2-hydroxybenzoic acid

Cat. No. B3114908
CAS RN: 205533-30-8
M. Wt: 192.09 g/mol
InChI Key: OULDSJUFYGMOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trifluoro-2-hydroxybenzoic acid is a polyfluorinated benzoic acid building block . It is a white to light yellow crystal powder and may be used to synthesize methyl 3-methoxy-2,4,5-trifluorobenzoate and ethyl 3-ethoxy-2,4,5-trifluorobenzoate .


Synthesis Analysis

The synthesis of 3,4,5-Trifluoro-2-hydroxybenzoic acid involves a three-step reaction using 间氨基苯甲酸 as the raw material . Another synthesis method involves nitration, esterification, reduction of NO2, diazotization, and hydrolysis with a 70% overall yield .


Molecular Structure Analysis

The molecular formula of 3,4,5-Trifluoro-2-hydroxybenzoic acid is C7H3F3O3 . The InChI code is 1S/C7H3F3O3/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1,11H,(H,12,13) .


Chemical Reactions Analysis

3,4,5-Trifluoro-2-hydroxybenzoic acid assists the concerted metalation deprotonation as the C-H activation step, thus facilitating the catalytic cycle . It may be used to synthesize methyl 3-methoxy-2,4,5-trifluorobenzoate and ethyl 3-ethoxy-2,4,5-trifluorobenzoate .


Physical And Chemical Properties Analysis

3,4,5-Trifluoro-2-hydroxybenzoic acid is a white to light yellow crystal powder . It has a melting point of 143-147 °C . It is soluble in methanol .

Scientific Research Applications

Biological and Medical Applications

Gallic acid, a closely related compound to 3,4,5-Trifluoro-2-hydroxybenzoic acid, finds extensive usage in biological and medical fields. Its applications are diverse, ranging from pharmaceutical industries to material science. The increasing focus on gallic acid by researchers indicates its significance in these domains (Zhong Chong-mao, 2010).

Chemical Structure and Reactivity Studies

Studies on hydroxybenzoic acids, including 3,4,5-trihydroxybenzoic acid, have been conducted using the B3LYP/6-31++G(d) method. These studies are crucial for understanding the structural behavior and reactivity of these acids, especially their interactions with radicals like .OH and O2-radicals. Such research helps in the deeper comprehension of the chemical nature and potential applications of these compounds (M. Nsangou et al., 2008).

Synthesis in Pharmaceutical Industry

The synthesis of related compounds such as 2,4,5-trifluorobenzoic acid, which is valuable in the pharmaceutical industry, is of significant interest. Innovative methods like continuous microflow processes have been developed for the synthesis of such compounds, highlighting the importance of 3,4,5-Trifluoro-2-hydroxybenzoic acid in pharmaceutical applications (Q. Deng et al., 2015).

Mechanism of Action

The fluorine electron withdrawing groups contribute the ideal acidity to the carboxylic acid while no steric hindrance group is present at the ortho-positions . This compound is also part of a group of compounds that have potential inhibitory activity towards d-amino acid oxidases .

Safety and Hazards

The safety information for 3,4,5-Trifluoro-2-hydroxybenzoic acid includes the following hazard statements: H302-H315-H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

3,4,5-Trifluoro-2-hydroxybenzoic acid finds its application as a transient directing group in transition metal catalysed C-H activation reactions . It is also used as a synthetic building block for dibenzoate esters type anticancer drugs .

properties

IUPAC Name

3,4,5-trifluoro-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O3/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULDSJUFYGMOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trifluoro-2-hydroxybenzoic acid

Synthesis routes and methods

Procedure details

3.88 g (0.02 mole) of 2,3,4,5-tetrafluorobenzoic acid, 3.23 g (0.08 mole) of powdery 99% sodium hydroxide and 40 ml of 1,3-dimethyl-2-imidazolidinone were fed into a 200-ml four-necked flask provided with a thermometer, a stirrer and a reflux condenser. The mixture was stirred at 130° C. for 3 hours to give rise to a reaction. Then, the same post-treatment as in Example 1 was conducted to obtain 1.14 g of 3,4,5-trifluorosalicylic acid. The isolated yield was 29.7% relative to the 2,3,4,5-tetrafluorobenzoic acid used.
Quantity
3.88 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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